molecular formula C13H21NO4 B2692764 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2167467-26-5

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2692764
CAS No.: 2167467-26-5
M. Wt: 255.314
InChI Key: HTVUZWNAUSJSOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)bicyclo[221]heptane-2-carboxylic acid depends on its specific applicationThe Boc-protected amine can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the Boc-protected amine group.

    Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Contains a methyl ester group instead of the carboxylic acid.

    endo-Bicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement.

Uniqueness

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the Boc-protected amine, which provides additional synthetic versatility and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUZWNAUSJSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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